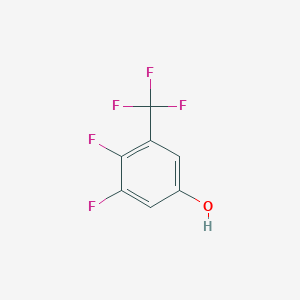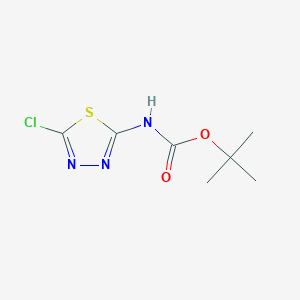
tert-Butyl (5-chloro-1,3,4-thiadiazol-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (5-chloro-1,3,4-thiadiazol-2-yl)carbamate is a chemical compound with the molecular formula C7H10ClN3O2S and a molecular weight of 235.69 g/mol . It is primarily used for research purposes and is known for its unique structure, which includes a thiadiazole ring, a carbamate group, and a chlorine atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (5-chloro-1,3,4-thiadiazol-2-yl)carbamate typically involves the reaction of 5-chloro-1,3,4-thiadiazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .
Industrial Production Methods
The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (5-chloro-1,3,4-thiadiazol-2-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The thiadiazole ring can participate in redox reactions.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products with different substituents replacing the chlorine atom.
Oxidation: Oxidized derivatives of the thiadiazole ring.
Reduction: Reduced forms of the thiadiazole ring.
Hydrolysis: tert-Butyl alcohol and 5-chloro-1,3,4-thiadiazole-2-amine.
Applications De Recherche Scientifique
tert-Butyl (5-chloro-1,3,4-thiadiazol-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-Butyl (5-chloro-1,3,4-thiadiazol-2-yl)carbamate involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The carbamate group may also play a role in binding to active sites of enzymes, leading to inhibition or modulation of their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl (5-methyl-1,3,4-thiadiazol-2-yl)carbamate
- tert-Butyl (5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)carbamate
- tert-Butyl (5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)carbamate
Uniqueness
tert-Butyl (5-chloro-1,3,4-thiadiazol-2-yl)carbamate is unique due to the presence of the chlorine atom on the thiadiazole ring, which can influence its reactivity and biological activity. The combination of the thiadiazole ring and the carbamate group also provides a distinct chemical profile that can be exploited in various research applications .
Propriétés
Formule moléculaire |
C7H10ClN3O2S |
|---|---|
Poids moléculaire |
235.69 g/mol |
Nom IUPAC |
tert-butyl N-(5-chloro-1,3,4-thiadiazol-2-yl)carbamate |
InChI |
InChI=1S/C7H10ClN3O2S/c1-7(2,3)13-6(12)9-5-11-10-4(8)14-5/h1-3H3,(H,9,11,12) |
Clé InChI |
GNNWOEADSMOYHE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=NN=C(S1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


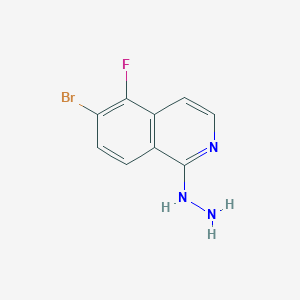
![2-[[4-(4-cyanophenoxy)phenyl]carbamoyl]benzoic Acid](/img/structure/B13672715.png)
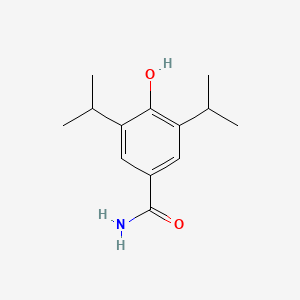
![2-(3-Bromophenyl)-6,8-dichloroimidazo[1,2-a]pyridine](/img/structure/B13672724.png)
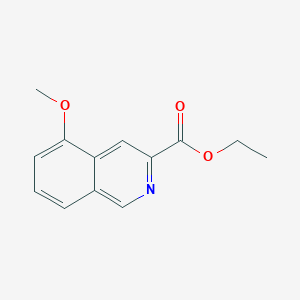

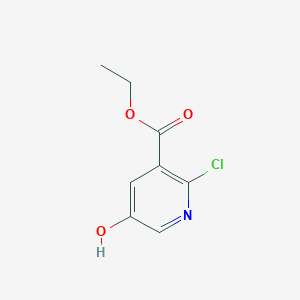
![1-(4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)ethanone](/img/structure/B13672762.png)
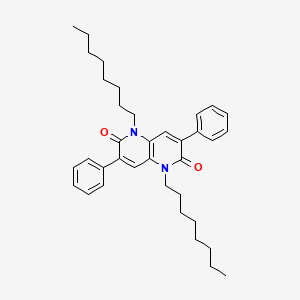
![6-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B13672786.png)
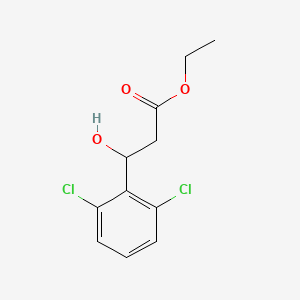
![1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine hydrochloride](/img/structure/B13672799.png)
![3,5-Difluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13672801.png)
